molecular formula C28H36N2O4S B1211365 Biotinylestrone CAS No. 81352-82-1

Biotinylestrone

Cat. No.: B1211365
CAS No.: 81352-82-1
M. Wt: 496.7 g/mol
InChI Key: WRCYWDZGUPLALM-UHFFFAOYSA-N
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Description

Biotinylestrone is a chemically modified derivative of estrone, a primary mammalian estrogen. The compound features a biotin moiety conjugated to the estrone backbone, typically at the 3-position of the steroid nucleus . This modification is often employed in biochemical research to leverage biotin’s high affinity for streptavidin, facilitating applications such as affinity tagging, targeted drug delivery, or detection in immunoassays. The biotinylation enhances the molecule’s utility in experimental settings while retaining estrone’s core estrogenic structure .

Properties

CAS No.

81352-82-1

Molecular Formula

C28H36N2O4S

Molecular Weight

496.7 g/mol

IUPAC Name

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate

InChI

InChI=1S/C28H36N2O4S/c1-28-13-12-19-18-9-7-17(14-16(18)6-8-20(19)21(28)10-11-24(28)31)34-25(32)5-3-2-4-23-26-22(15-35-23)29-27(33)30-26/h7,9,14,19-23,26H,2-6,8,10-13,15H2,1H3,(H2,29,30,33)

InChI Key

WRCYWDZGUPLALM-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6

Synonyms

iotin-estrone conjugate
biotinylestrone
biotinyloestrone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Biotinylestrone belongs to a class of estrone derivatives modified with functional groups to alter physicochemical properties or biological activity. Key comparators include acetoxyestrone , estrone-3-glucuronide , and estrone-17-glucuronide , each differing in functional groups and applications.

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Estrone Derivatives
Compound Modification Site Functional Group Key Applications
This compound 3 Biotin Affinity tagging, diagnostic assays
Acetoxyestrone 3 Acetyl Prodrug design, metabolic studies
Estrone-3-glucuronide 3 Glucuronide Renal excretion, detoxification pathways
Estrone-17-glucuronide 17 Glucuronide Hormone conjugation, hepatic clearance
  • This compound vs. Acetoxyestrone :

    • This compound’s biotin group enables streptavidin-based applications, whereas acetoxyestrone’s acetyl group enhances lipophilicity, influencing its metabolic stability and tissue penetration .
    • Acetoxyestrone is often used as a prodrug, requiring enzymatic hydrolysis to release active estrone, while this compound retains bioactivity without cleavage .
  • This compound vs. Estrone Glucuronides: Glucuronide derivatives (e.g., estrone-3-glucuronide) exhibit increased water solubility, promoting renal excretion, whereas this compound’s hydrophobicity may favor membrane permeability . this compound’s utility in diagnostic assays contrasts with glucuronides’ role in phase II metabolism and detoxification .

Analytical and Regulatory Considerations

Comparative assessments of biopharmaceuticals and biosimilars emphasize structural and functional analyses, including:

  • Primary structure : Confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Higher-order structures : Circular dichroism (CD) or X-ray crystallography to assess conformational integrity .
  • Biological activity : In vitro assays (e.g., receptor binding affinity) and pharmacokinetic (PK) studies .

For this compound, such analyses would focus on:

  • Biotinylation efficiency : Quantifying the biotin-to-estrone ratio using HPLC-MS .
  • Stability : Comparing degradation profiles under physiological conditions (pH, temperature) with other derivatives .
Table 2: Key Analytical Parameters for Comparison
Parameter This compound Acetoxyestrone Estrone-3-glucuronide
Molecular Weight ~500–600 g/mol* ~300–400 g/mol* ~450–550 g/mol*
Solubility Low (organic solvents) Moderate (aqueous) High (aqueous)
Receptor Binding Retains estrogenic activity Requires hydrolysis Inactive (conjugate)
Detection Method Streptavidin-HRP ELISA/Chromatography Mass spectrometry

*Hypothetical values based on typical estrone derivatives.

Research Findings and Gaps

  • However, regulatory guidelines for biosimilars (e.g., FDA, EMA) stress the need for comparative PK/PD studies to ensure safety and bioequivalence .
  • Clinical Relevance: this compound’s diagnostic applications lack clinical trial data, whereas estrone glucuronides are well-characterized in hormone replacement therapy and metabolic studies .

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